1-(Bromomethyl)-3-propoxybenzene
Overview
Description
1-(Bromomethyl)-3-propoxybenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the first position and a propoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-propoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-propoxybenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-propoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-propoxybenzyl alcohol.
Scientific Research Applications
1-(Bromomethyl)-3-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Chemical Biology: It is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-propoxybenzene primarily involves its reactivity as a bromomethyl compound. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The propoxy group can also participate in reactions, adding to the compound’s versatility.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, reacting with nucleophiles to form new bonds.
Oxidation and Reduction: The propoxy group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-(Bromomethyl)-3-propoxybenzene can be compared with other bromomethyl-substituted benzene derivatives:
1-(Bromomethyl)-4-propoxybenzene: Similar in structure but with the propoxy group at the fourth position, affecting its reactivity and applications.
1-(Bromomethyl)-2-propoxybenzene: The propoxy group at the second position can lead to different steric and electronic effects.
1-(Bromomethyl)-3-methoxybenzene: The methoxy group is smaller than the propoxy group, leading to differences in reactivity and solubility.
Uniqueness: this compound is unique due to the specific positioning of its substituents, which influences its reactivity and makes it suitable for particular applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-(bromomethyl)-3-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPORVUOPCEKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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